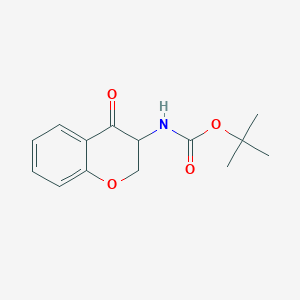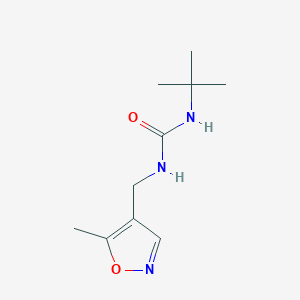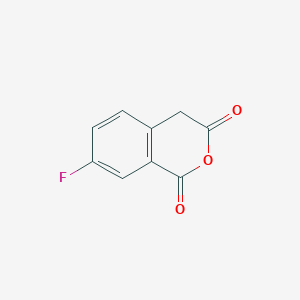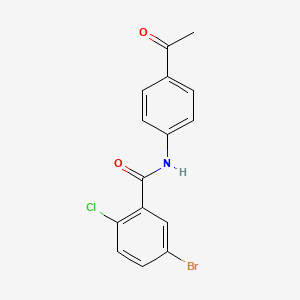![molecular formula C17H13ClF6N2O2 B2430569 4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride CAS No. 1274948-26-3](/img/structure/B2430569.png)
4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains the trifluoromethoxy group, which is a chemical group represented as –O–CF3 . It can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Synthesis Analysis
The trifluoromethoxy group can be synthesized by replacing the hydrogen atoms in a methoxy group with fluorine atoms, or by attaching a trifluoromethyl group to the rest of the molecule by a bridging oxygen atom .Molecular Structure Analysis
The trifluoromethoxy group is represented as –O–CF3. It is a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Methods : The compound is a trifluoromethoxy-substituted aniline, which often displays desirable pharmacological and biological properties. However, synthesizing trifluoromethoxylated aromatic compounds is challenging due to poor substrate scope and the need for toxic, difficult-to-handle reagents. A protocol for synthesizing related compounds using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) has been reported, showcasing the general applicability to a broad spectrum of ortho-trifluoromethoxylated aniline derivatives (Feng & Ngai, 2016).
Metalation and Structural Elaboration : Trifluoromethoxy-substituted anilines like this compound can undergo metalation with site selectivity, which is pivotal for aniline functionalization. This process is influenced by the N-protective group used, leading to various products after electrophilic trapping (Leroux, Castagnetti, & Schlosser, 2003).
Electrochromic Materials : Derivatives of this compound have been synthesized and used in electrochromic applications, particularly in the near-infrared region. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for various electrochromic devices (Li et al., 2017).
Synthesis of Novel Organic Materials : The compound can be utilized in synthesizing novel organic materials with mesogenic properties. Its derivatives have been used in creating dendritic melamines, which have shown potential for self-assembly and self-organization in solution and solid states (Morar et al., 2018).
Applications in Material Science
Nonlinear Optical Properties : Certain derivatives have been studied for their nonlinear optical properties, which are essential for applications in optical devices like optical limiters. These derivatives can exhibit behaviors like saturable absorption and reverse saturable absorption, making them candidates for optical device applications (Rahulan et al., 2014).
Electroluminescent Materials : Novel classes of amorphous molecular materials derived from this compound have been designed for electroluminescence. These materials can emit multicolor light, including white, and serve as host materials for emissive dopants in organic electroluminescent devices (Doi, Kinoshita, & Shirota, 2003).
Corrosion Inhibition : Some derivatives have been examined as corrosion inhibitors for mild steel in acidic solutions. These compounds show potential as efficient corrosion inhibitors, with their effectiveness increasing with concentration (Daoud et al., 2014).
Biological and Pharmacological Relevance
- Antibacterial Activity : Derivatives of this compound have shown promising antibacterial efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). They have been more effective or comparable to clinically used drugs, indicating their potential in antibacterial applications (Strharsky et al., 2022).
Propiedades
IUPAC Name |
4-(trifluoromethoxy)-N-[(E)-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-enyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2.ClH/c18-16(19,20)26-14-6-2-12(3-7-14)24-10-1-11-25-13-4-8-15(9-5-13)27-17(21,22)23;/h1-11,24H;1H/b10-1+,25-11?; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSAQBJDMSAVLE-DWLZOWAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC=NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C=NC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-5-phenacylsulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2430486.png)
![ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430488.png)








![ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2430506.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2430507.png)

